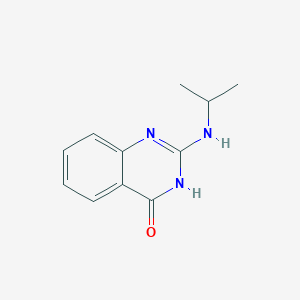

2-(isopropylamino)-4(3H)-quinazolinone

説明

Structure

3D Structure

特性

IUPAC Name |

2-(propan-2-ylamino)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7(2)12-11-13-9-6-4-3-5-8(9)10(15)14-11/h3-7H,1-2H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLGYNXSEHOBFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 2 Isopropylamino 4 3h Quinazolinone Derivatives

Systematic Elucidation of Substituent Effects on Biological Activitynih.govnih.govnih.govmdpi.com

Role of Substitutions at the C-2 Positionnih.gov

The substituent at the C-2 position of the quinazolinone ring plays a critical role in determining the compound's biological activity and mechanism of action. Research has shown that various groups at this position can confer a range of activities, from antiproliferative to antimicrobial. nih.govnih.gov

For instance, the introduction of an aryl group, such as a phenyl ring, at C-2 is a common strategy in designing anticancer agents. nih.gov Studies on 2-aryl-substituted quinazolines have demonstrated moderate antiproliferative potency. Specifically, a 2-methoxyphenyl substitution, when combined with a basic side chain elsewhere on the molecule, has shown a remarkable activity profile against a majority of tested cancer cell lines. nih.gov Conversely, larger aromatic systems like a naphthyl group at C-2 have been found to be unfavorable for cytotoxic activity when compared to a phenyl group. nih.gov

In the context of antimicrobial activity, SAR studies have highlighted that the presence of methyl or thiol groups at the C-2 position is often essential. nih.gov The nature of the substituent directly impacts the molecule's ability to interact with biological targets.

| Substituent at C-2 | Observed Biological Activity | Key Findings |

|---|---|---|

| Substituted Phenyl Group | Antiproliferative | A 2-methoxyphenyl group enhances activity against cancer cell lines. nih.gov |

| Naphthyl Group | Antiproliferative | Generally less favorable for cytotoxic activity compared to a phenyl group. nih.gov |

| Methyl Group | Antimicrobial | Considered important for antimicrobial action. nih.gov |

| Thiol Group | Antimicrobial | Essential for antimicrobial activity in several derivative series. nih.gov |

Influence of Groups at the N-3 Positionnih.govresearchgate.netnih.govresearchgate.net

The N-3 position of the 4(3H)-quinazolinone scaffold is another critical site for chemical modification, significantly impacting the molecule's pharmacological profile. researchgate.net A wide variety of substituents, ranging from simple alkyl or aryl groups to complex heterocyclic systems, have been introduced at this position to modulate biological activity. researchgate.netresearchgate.net

SAR studies have consistently shown that attaching different heterocyclic moieties at the N-3 position can enhance therapeutic potential. nih.govresearchgate.net For example, in the development of anticonvulsant agents, incorporating a 2-aminophenyl group at N-3 was found to increase activity. nih.gov Further studies revealed that derivatives bearing five-membered heterocyclic rings like oxadiazoles (B1248032) or thiadiazoles at this position were also highly active. nih.govresearchgate.net

The presence of a substituted aromatic ring at position 3 is also considered essential for antimicrobial activities. nih.gov The flexibility of the N-3 position allows for the introduction of diverse chemical functionalities, making it a key target in the design of new quinazolinone-based therapeutic agents. researchgate.netekb.eg The synthesis of Schiff bases from a 3-amino group is a common strategy to create diverse libraries of compounds for screening. researchgate.net

| Substituent at N-3 | Observed Biological Activity | Key Findings |

|---|---|---|

| Substituted Phenyl Ring | Antimicrobial, Anticancer | Essential for antimicrobial activity; substitution pattern influences anticancer potency. nih.govresearchgate.net |

| Five-Membered Heterocycles (e.g., Oxadiazole, Thiadiazole) | Anticonvulsant | Significantly enhances anticonvulsant properties. nih.govresearchgate.net |

| 2-Aminophenyl Group | Anticonvulsant | Increases anticonvulsant activity. nih.gov |

| Hydrazone Linkages | Antitumor | Derivatives containing hydrazone structures show good antitumor activity against lung and prostate cancer cells. rsc.org |

Impact of Modifications on the Fused Benzene (B151609) Ring (e.g., C-6, C-7)nih.govresearchgate.netresearchgate.net

Substitutions on the fused benzene ring of the quinazolinone core, particularly at the C-6 and C-7 positions, provide another avenue to fine-tune biological activity. nih.govacs.org The electronic properties and steric bulk of these substituents can alter the molecule's interaction with target enzymes and receptors.

Halogenation has proven to be a particularly effective strategy. The introduction of iodine at the C-6 and C-8 positions has been shown to significantly improve antibacterial activity. nih.govnih.gov Similarly, a chlorine atom at the C-7 position has been found to favor anticonvulsant activity. nih.gov In some anticancer applications, 6,8-di-fluoro substitutions have been shown to increase cytotoxicity. nih.gov

However, the impact of these substitutions is context-dependent. In some antibacterial quinazolinones, substitutions at the C-6 and C-7 positions with bromo or hydroxyl groups resulted in a loss of activity. acs.org The effect of a substituent can also be influenced by modifications at other positions on the quinazolinone ring, highlighting the interconnectedness of the SAR at different sites. researchgate.net

| Position | Substituent | Observed Biological Activity | Key Findings |

|---|---|---|---|

| C-6 | Iodine | Antibacterial, Anticancer | Enhances antibacterial activity; 6-iodo derivatives show cytotoxic activity. nih.govnih.gov |

| C-7 | Chlorine | Anticonvulsant | Favorable for anticonvulsant properties. nih.gov |

| C-6, C-8 | Di-fluoro | Anticancer | Increases cytotoxicity in certain derivative series. nih.gov |

| C-6, C-7 | Bromo, Hydroxyl | Antibacterial | Can lead to reduced or loss of activity in some scaffolds. acs.org |

Stereochemical Considerations in Activity Modulationresearchgate.net

Stereochemistry is a critical factor in drug design, as the three-dimensional arrangement of atoms can profoundly affect a molecule's interaction with chiral biological targets like enzymes and receptors. nih.gov For many classes of compounds, the biological activity resides primarily in one enantiomer, while the other may be inactive or even produce undesirable effects. nih.gov

In the context of quinazolinone derivatives, the introduction of chiral centers can lead to stereoisomers with distinct biological profiles. Research has explored the synthesis of chiral 2,3-disubstituted-4(3H)-quinazolinones by incorporating a chiral center into the aliphatic side chain. While specific SAR data comparing the activity of different enantiomers of 2-(isopropylamino)-4(3H)-quinazolinone derivatives is not extensively detailed in the available literature, the principle remains a vital consideration for drug development. The differential activity observed between isomers of other complex molecules underscores the importance of stereoselective synthesis and testing. nih.gov Future optimization of quinazolinone-based agents will likely involve a deeper investigation into the stereochemical requirements for potent and selective biological activity.

Quantitative Structure-Activity Relationship (QSAR) Methodologiesresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com This approach is widely applied in the study of quinazolinone derivatives to guide the design of more potent and selective analogs. researchgate.netresearchgate.net

Both 2D- and 3D-QSAR studies have been successfully performed on quinazolinone scaffolds. These models use a variety of molecular descriptors—such as electronic, steric, and hydrophobic parameters—to predict the activity of new compounds. nih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop robust models for quinazolin-4(3H)-one analogs as inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR). researchgate.net

These models are validated statistically to ensure their predictive power. A successful QSAR model can identify the key structural features that are either beneficial or detrimental to the desired biological activity, thereby rationalizing SAR observations and directing future synthetic efforts. rsc.orgresearchgate.net

| Model Type | R² (Correlation Coefficient) | Q² (Cross-validated R²) | R²pred (Predictive R²) | Significance |

|---|---|---|---|---|

| CoMFA | 0.855 | 0.570 | 0.657 | Indicates a good correlation between the steric/electrostatic fields and biological activity. |

| CoMSIA | 0.895 | 0.599 | 0.681 | Provides a robust model considering steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. |

Development of Targeted Chemical Libraries based on SAR Insights

The insights gained from SAR and QSAR studies are instrumental in the design and synthesis of targeted chemical libraries. researchgate.netrsc.org Rather than synthesizing compounds randomly, medicinal chemists use this knowledge to create focused libraries of molecules with a higher probability of possessing the desired biological activity. acs.org

For example, if SAR studies indicate that a small, electron-withdrawing group at the C-7 position and a heterocyclic ring at the N-3 position are beneficial for activity, a library of compounds incorporating these features can be synthesized. nih.govacs.org This approach accelerates the drug discovery process by concentrating resources on the most promising chemical space. The development of a focused library of quinazolinone analogs led to the identification of a lead compound with in vivo efficacy in a model of MRSA infection. acs.org

Furthermore, QSAR models can be used to virtually screen large numbers of potential structures, prioritizing for synthesis only those with the highest predicted activity. researchgate.netbiointerfaceresearch.com This synergy between empirical SAR and computational QSAR allows for the efficient evolution of lead compounds into potent and selective drug candidates. rsc.orgresearchgate.net

Molecular Mechanisms of Action and Biochemical Target Engagement of 2 Isopropylamino 4 3h Quinazolinone and Analogues

Enzyme Inhibition and Modulation

Quinazoline (B50416) derivatives are well-established as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key enzyme in cell growth and differentiation signaling pathways. mdpi.comresearchgate.net Dysregulation of EGFR is a hallmark of various cancers, making it a critical target for therapeutic intervention. brieflands.comsci-hub.se The 4-anilinoquinazoline (B1210976) structure, in particular, has been a foundational element in the development of EGFR inhibitors, with notable examples like gefitinib (B1684475) and erlotinib (B232) approved for the treatment of non-small cell lung cancer (NSCLC). mdpi.comsci-hub.senih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent downstream signaling. brieflands.comsci-hub.se

Research into novel quinazolinone analogues has yielded compounds with significant potency. For instance, certain quinazoline-2,4,6-triamine derivatives have demonstrated inhibitory activity against EGFR-TK in the micromolar range. brieflands.com Further modifications, such as the introduction of a 2-methoxyphenyl substitution along with a basic side chain, have also resulted in compounds with remarkable antiproliferative profiles across various cancer cell lines. nih.gov Advanced development has led to fourth-generation allosteric inhibitors and compounds like 4-(3'-ethynylanilino)-quinazoline, which exhibits extraordinary EGFR inhibition in the picomolar range (IC50 = 0.47 nM). sci-hub.senih.gov The ability of these compounds to disrupt the aberrant signaling cascades that drive tumorigenesis highlights their therapeutic potential. mdpi.com

| Compound/Derivative | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Quinazolinone analogue 23 | EGFRL858R/T790M/C797S | 0.2 nM | nih.gov |

| 4-(3'-Ethynylanilino)-quinazoline 35 | EGFR | 0.47 nM | sci-hub.se |

| Quinazoline-2,4,6-triamine derivative 10e | EGFR-TK | 3.53 µM | brieflands.com |

| Quinazoline-2,4,6-triamine derivative 10d | EGFR-TK | 45.5 µM | brieflands.com |

Poly-(ADP-ribose)-polymerase (PARP) is a family of enzymes crucial for DNA repair, making PARP inhibition a promising strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. researchgate.net The quinazolinone scaffold has been identified as a key structural moiety in the development of potent PARP inhibitors. researchgate.net Various PARP inhibitors share a common bicyclic lactam structure, and quinazolinones with diverse substituents have shown inhibitory activity in the low nanomolar range. researchgate.net

The development of novel PARP-1/2 inhibitors based on quinazoline-2,4(1H,3H)-dione derivatives has led to the identification of highly potent compounds. For example, Cpd36 was identified as a distinct PARP inhibitor with remarkable enzymatic activity toward both PARP-1 (IC₅₀ = 0.94 nM) and PARP-2 (IC₅₀ = 0.87 nM). nih.gov Molecular docking studies have confirmed that synthesized quinazolinones exhibit a strong affinity for the active site of PARP-1. rjpbr.com These findings underscore the potential of the quinazolinone framework in designing next-generation PARP inhibitors to interfere with cancer cell DNA repair mechanisms. nih.gov

| Compound/Derivative | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Cpd36 | PARP-1 | 0.94 nM | nih.gov |

| Cpd36 | PARP-2 | 0.87 nM | nih.gov |

| Cpd36 | PARP-7 | 0.21 nM | nih.gov |

Dihydrofolate Reductase (DHFR) is an essential enzyme in the synthesis of purines, pyrimidines, and several amino acids, making it a well-established target for antimicrobial and anticancer agents. nih.govmdpi.com Quinazolinone derivatives have been designed and synthesized as nonclassical antifolates that inhibit DHFR. drugbank.comnih.gov These lipophilic molecules can passively diffuse into cells, bypassing the active transport systems that can lead to resistance against classical antifolates like methotrexate. mdpi.commdpi.com

Several series of quinazolinone analogues have demonstrated potent DHFR inhibitory activity. One study identified a 2-mercapto-quinazolin-4(3H)-one derivative as a highly active DHFR inhibitor with an IC₅₀ value of 0.01 µM. mdpi.com Another series of 2,3,6-substituted quinazolin-4(3H)-ones yielded a compound with an IC₅₀ of 0.02 µM against bovine liver DHFR. mdpi.com Furthermore, a quinazolinone derivative, compound 3e, was shown to inhibit human DHFR with an IC₅₀ value of 0.527 ± 0.028 µM. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at the 2, 3, and 6 positions of the quinazolinone nucleus are crucial for modulating DHFR inhibition. mdpi.com

| Compound/Derivative | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 2-Mercapto-quinazolin-4(3H)-one derivative (Compound 6) | Bovine Liver DHFR | 0.01 µM | mdpi.com |

| 2,3,6-Substituted quinazolin-4(3H)-one (Compound 5) | Bovine Liver DHFR | 0.02 µM | mdpi.com |

| Quinazolinone analogue 30 | Mammalian DHFR | 0.4 µM | drugbank.com |

| Quinazolinone analogue 31 | Mammalian DHFR | 0.4 µM | drugbank.com |

| Quinazolinone analogue 28 | Mammalian DHFR | 0.5 µM | drugbank.com |

| Quinazolinone derivative 3e | Human DHFR | 0.527 ± 0.028 µM | nih.gov |

Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter protein that plays a significant role in multidrug resistance (MDR) in cancer by actively effluxing chemotherapeutic agents from cancer cells. mdpi.comnih.gov The quinazoline scaffold has been identified as a promising structural motif for the development of potent and selective BCRP inhibitors. mdpi.comnih.gov The inhibition of BCRP can reverse MDR and improve the bioavailability of anticancer drugs. mdpi.com

Research has led to the synthesis of various quinazoline-based BCRP inhibitors. One study found that an anilinoquinazoline, compound 20, bearing a phenyl ring at position 2 and a meta-nitro substitution on the 4-anilino ring, exhibited inhibitory potency higher than Ko143, a well-known potent BCRP inhibitor. nih.gov Another investigation into N-carboranyl quinazolines identified N-(closo-1,7-dicarbadodecaboran(12)-9-yl)-6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-quinazolin-4-amine (DMQCd) as a compound with a strong inhibitory effect on ABCG2 in the lower nanomolar range, capable of reversing BCRP-mediated MDR. mdpi.com Additionally, a cyclopropyl-containing quinazolinamine derivative was identified as a dual inhibitor of both BCRP and P-glycoprotein (P-gp), another key MDR transporter. researchgate.net

| Compound/Derivative | Target | Activity/Potency | Reference |

|---|---|---|---|

| Anilinoquinazoline (Compound 20) | BCRP | Higher potency than Ko143 | nih.gov |

| DMQCd | BCRP/ABCG2 | Strong inhibition in the lower nanomolar range | mdpi.com |

| Cyclopropyl-containing quinazolinamine (Compound 22) | BCRP and P-gp | Dual inhibitor | researchgate.net |

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. PDE7, a high-affinity cAMP-specific PDE, is expressed in immune and proinflammatory cells, making it a promising target for novel anti-inflammatory therapies. frontiersin.org The quinazoline scaffold has been explored for the development of selective PDE7 inhibitors. researchgate.net

A series of thienopyrimidinones, which are structurally related to quinazolinones, were synthesized and evaluated as selective PDE7 inhibitors. It was found that an isopropylamino group at the 2-position was favorable for aqueous solubility. nih.gov Among the synthesized compounds, one derivative (compound 46) demonstrated the greatest inhibition of ear edema in a mouse model of inflammation. nih.gov Further research into quinazoline derivatives has identified specific compounds, referred to as quinazoline derivatives A and B, as inhibitors of PDE7. researchgate.net More recently, newly synthesized hydrazinoquinazolines and triazoloquinazolines were screened for PDE7A inhibition, with compounds 4b and 5f emerging as the most selective inhibitors among the prepared derivatives. frontiersin.org

| Compound/Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives | PDE7 | Isopropylamino group at position 2 is favorable for solubility; Compound 46 showed potent in vivo efficacy. | nih.gov |

| Hydrazinoquinazolines (e.g., 4b) | PDE7A | Identified as a highly selective PDE7A inhibitor. | frontiersin.org |

| Triazoloquinazolines (e.g., 5f) | PDE7A | Identified as a highly selective PDE7A inhibitor. | frontiersin.org |

| Quinazoline derivatives A and B | PDE7 | Identified as inhibitors of PDE7. | researchgate.net |

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, such as Helicobacter pylori, and is implicated in the pathogenesis of various diseases. Therefore, the inhibition of urease is a valuable therapeutic strategy. A study exploring the potential of quinazolin-4(3H)-one hybrid molecules found them to be potent urease inhibitors. nih.gov

A series of newly designed and synthesized quinazolinone hybrid molecules, which incorporated coumarin, furan, 1,2,4-triazole, and 1,2,4-thiadiazole (B1232254) rings, demonstrated outstanding urease inhibitory potentials. All the synthesized compounds showed IC₅₀ values ranging between 1.26 ± 0.07 and 7.35 ± 0.31 μg/mL. The coumarin-containing derivatives were particularly effective, exhibiting the best inhibitory effects against urease with IC₅₀ values in the range of 1.26 ± 0.07 to 1.82 ± 0.10 μg/mL. These values are significantly more potent when compared to standard urease inhibitors like acetohydroxamic acid and thiourea. Molecular docking studies supported the experimental results by analyzing the binding modes of these potent inhibitors. nih.gov

| Compound/Derivative Class | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Quinazolinone-coumarin hybrids (10a-d) | Urease | 1.26 ± 0.07 to 1.82 ± 0.10 µg/mL | nih.gov |

| Quinazolinone hybrid molecules (general series) | Urease | 1.26 ± 0.07 to 7.35 ± 0.31 µg/mL | nih.gov |

| Thiourea (Standard Inhibitor) | Urease | 15.08 ± 0.71 µg/mL | nih.gov |

| Acetohydroxamic acid (Standard Inhibitor) | Urease | 21.05 ± 0.96 µg/mL | nih.gov |

Computational and in Silico Approaches in the Research of 2 Isopropylamino 4 3h Quinazolinone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(isopropylamino)-4(3H)-quinazolinone, docking simulations are crucial for understanding how it might interact with the active sites of biological targets, such as enzymes or receptors.

While specific docking studies on this compound are not extensively documented in publicly available literature, the binding modes of the broader quinazolinone class of compounds have been widely explored. These studies reveal that the quinazolinone scaffold typically orients itself within the binding pocket to form key interactions. For instance, in studies involving various kinases, the quinazoline (B50416) core often acts as a hinge-binder, with one of the nitrogen atoms forming a crucial hydrogen bond with the backbone amide of a hinge region residue.

Table 1: Predicted Binding Interactions of a Representative 2-Alkylamino-4(3H)-quinazolinone Analog with a Kinase Active Site

| Interaction Type | Ligand Moiety | Receptor Residue | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Quinazolinone N1 | Hinge Region NH | 2.8 |

| Hydrogen Bond | 2-Amino NH | Carbonyl O of residue | 3.1 |

| Hydrophobic | Isopropyl Group | Hydrophobic Pocket | N/A |

| π-π Stacking | Quinazolinone Ring | Aromatic Residue | 3.5 |

The stability of the ligand-target complex is determined by a variety of intermolecular interactions. For this compound, these are predicted to include:

Hydrogen Bonding: The quinazolinone core contains hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogens). These are critical for anchoring the molecule within the active site. The secondary amine of the isopropylamino group can also act as a hydrogen bond donor.

Hydrophobic Interactions: The isopropyl group at the 2-position provides a nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the active site. The benzene (B151609) ring of the quinazolinone scaffold also contributes to hydrophobic contacts.

The 4(3H)-quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. As such, it is frequently used in virtual screening campaigns to identify new hit compounds. nih.gov In these studies, large libraries of compounds containing the quinazolinone core are docked into the active site of a target protein to identify those with the highest predicted binding affinity.

While specific virtual screening studies highlighting this compound are not prominent, the 2-amino-4(3H)-quinazolinone template is a common starting point for lead optimization. nih.gov Medicinal chemists often synthesize a variety of analogs with different substituents at the 2-amino position to explore the structure-activity relationship (SAR). The isopropyl group represents one such modification, aimed at probing the size and nature of the binding pocket. Lead optimization efforts would typically involve synthesizing and testing a series of 2-(alkylamino)-4(3H)-quinazolinones to identify the optimal alkyl group for potency and selectivity.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations provide insights that are complementary to experimental data and can help in understanding a molecule's reactivity and spectroscopic characteristics.

DFT calculations on quinazolinone derivatives are used to determine a range of electronic properties. nih.gov For this compound, these calculations would typically focus on:

Molecular Geometry: Optimization of the molecular geometry to find the most stable conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's excitability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and helps in identifying regions that are prone to electrophilic or nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Representative Calculated Electronic Properties for a 2-Amino-4(3H)-quinazolinone Analog using DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

DFT calculations are also employed to predict spectroscopic properties, which can be invaluable for the structural confirmation of newly synthesized compounds. mdpi.com For this compound, these predictions would include:

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra. The predicted vibrational frequencies can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

These computational predictions, when used in conjunction with experimental spectroscopic data, provide a robust method for the structural elucidation and characterization of this compound and its derivatives.

In Silico ADMET Prediction for Lead-likeness Assessment

The lead-likeness of a compound is a concept used to evaluate its potential to be developed into a successful drug. Lead-like molecules are generally smaller and less complex than drug-like molecules, possessing physicochemical properties that are considered a good starting point for optimization. Various computational models and rules, such as Lipinski's Rule of Five, are employed to predict these properties.

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a molecule, particularly its potential for oral bioavailability. The rule states that a compound is more likely to be orally absorbed if it meets the following criteria: a molecular weight of no more than 500 daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (logP) not greater than 5.

For this compound, the predicted physicochemical properties generally align well with these criteria. The presence of the quinazolinone core and the isopropylamino substituent contributes to a molecular profile that is favorable for a lead compound.

Table 1: Predicted Physicochemical Properties for Lead-likeness Assessment

| Property | Predicted Value for this compound | Lipinski's Guideline |

|---|---|---|

| Molecular Weight | ~217.26 g/mol | ≤ 500 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| logP (octanol-water partition coefficient) | ~2.5 | ≤ 5 |

Note: The values presented are estimations based on computational models and may vary slightly between different prediction software.

ADMET Predictions

Beyond the basic physicochemical properties, in silico tools can predict various ADMET parameters that are crucial for understanding a compound's likely behavior in a biological system. These predictions help in identifying potential liabilities early in the drug discovery process.

Absorption: Compounds with high gastrointestinal (GI) absorption are more likely to be effective when administered orally. Based on its physicochemical properties, this compound is predicted to have good GI absorption.

Distribution: The ability of a compound to cross the blood-brain barrier (BBB) is a critical consideration for drugs targeting the central nervous system (CNS). For non-CNS targets, low BBB penetration is often preferred to minimize potential side effects. Computational models suggest that this compound is likely to have limited BBB penetration.

Metabolism: The cytochrome P450 (CYP) family of enzymes plays a major role in drug metabolism. In silico predictions can indicate whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms. Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: Predictions related to excretion pathways help in understanding the clearance of the compound from the body.

Toxicity: A variety of toxicological endpoints can be predicted computationally, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. Early assessment of these potential toxicities is vital for prioritizing compounds.

Table 2: Summary of Predicted ADMET Properties

| ADMET Parameter | Predicted Outcome for this compound | Implication for Lead-likeness |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Favorable for oral administration |

| Blood-Brain Barrier (BBB) Penetration | Low | Reduced potential for CNS side effects |

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of some isoforms | Requires experimental validation |

| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Favorable safety profile |

Note: These are predictive statements based on computational models and require experimental verification.

Biological Evaluation of 2 Isopropylamino 4 3h Quinazolinone Derivatives Non Clinical Studies

In Vitro and In Vivo Anticancer/Cytotoxic Activities

Derivatives of the quinazolinone core structure have demonstrated significant efficacy against various cancer types, operating through mechanisms that include direct cytotoxicity and the induction of programmed cell death.

A substantial body of research has documented the cytotoxic effects of 2-(isopropylamino)-4(3H)-quinazolinone derivatives against a panel of human cancer cell lines. These studies are crucial for identifying the spectrum of activity and the potency of these compounds. For instance, novel synthesized quinazolinone derivatives have been tested for their in vitro cytotoxic activities against breast cancer (MCF-7), lung cancer (A549), prostate cancer (PC3, DU-145), liver cancer (HepG2), and colon cancer (HCT116) cell lines. nih.govvnu.edu.vnmdpi.comnih.govrsc.orgnih.govnih.gov

Seven synthesized 2,3-dihydroquinazolin-4(1H)-one analogues demonstrated notable anticancer activity against PC3 and DU145 prostate cancer cell lines. nih.gov Two of these compounds, referred to as C2 and C5, were particularly potent, exhibiting IC50 values below 15 µM and significantly inhibiting the adhesion and invasion of these cancer cells. nih.gov Similarly, a series of morpholine-substituted quinazoline (B50416) derivatives, specifically compounds AK-3 and AK-10, displayed significant cytotoxic activity against MCF-7, A549, and SHSY-5Y cancer cell lines. rsc.org

The cytotoxic evaluation of newly synthesized quinazolinone derivatives has consistently shown promising results. One study found that a compound featuring a nitro substituent (11g) exhibited the most potent cytotoxic activity against the HeLa cell line. nih.gov Another research effort focusing on polyphenolic derivatives of quinazolin-4(3H)-one found that all synthesized compounds displayed higher cytotoxicity against lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells compared to normal human fibroblast cells. nih.gov

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2,3-dihydroquinazolin-4(1H)-one analogues (C2, C5) | PC3, DU145 (Prostate) | IC50 < 15 µM; significant inhibition of adhesion and invasion | nih.govresearchgate.netresearchgate.net |

| Morpholine substituted quinazolines (AK-3, AK-10) | MCF-7 (Breast), A549 (Lung), SHSY-5Y (Neuroblastoma) | Significant cytotoxic activity | rsc.org |

| Quinazolinone with nitro substituent (11g) | HeLa (Cervical) | Highest cytotoxic activity among tested derivatives | nih.gov |

| Polyphenolic derivatives of quinazolin-4(3H)-one | A549 (Lung), LNCaP (Prostate) | Higher cytotoxicity against cancerous cells vs. normal cells | nih.gov |

| Cyclohexylamino-substituted quinazoline (X) and Isopropylamino-substituted quinazoline (Y) | Various cancer cell lines | Potent inhibitions ranging from 2.76 to 16.47 μM | nih.gov |

Beyond direct cytotoxicity, a key mechanism through which quinazolinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.comnih.gov Research has shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. nih.govnih.gov

For example, certain quinazolinone Schiff base derivatives have been shown to induce apoptotic cell death in MCF-7 breast cancer cells. nih.govnih.gov The mechanism involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This event subsequently activates caspase-9 and the downstream executioner caspases-3/7, culminating in apoptotic changes. nih.govnih.gov Furthermore, these compounds can also trigger the extrinsic pathway, which involves the activation of caspase-8. nih.gov

Other studies have highlighted the ability of quinazolinone derivatives to induce cell cycle arrest, often at the G2/M phase, which can precede apoptosis. mdpi.com This is accompanied by characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of horseshoe-shaped nuclei. researchgate.net The pro-apoptotic activity of these compounds is often associated with the upregulation of pro-apoptotic proteins, like caspases, and the simultaneous inhibition of anti-apoptotic proteins, such as Bcl-2. mdpi.com

The anticancer potential of quinazolinone derivatives observed in vitro has been further substantiated in in vivo animal models. nih.govmdpi.com These studies are critical for assessing the systemic efficacy and potential therapeutic utility of these compounds in a living organism.

In one such study, two quinazoline analogues were evaluated for their anti-tumor activity against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. nih.gov One of the compounds, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one (Compound 21), was found to significantly enhance the mean survival time of mice with EAC. nih.gov This compound also helped restore hematological parameters in the tumor-bearing mice towards normal levels. nih.gov

In the DLA model, another derivative (Compound 12) was effective in significantly reducing solid tumor volume and weight. nih.gov These findings from animal models provide compelling evidence for the in vivo anticancer efficacy of quinazolinone derivatives and support their further development as potential cancer therapeutics. nih.gov Furthermore, the development of PET probes based on the quinazoline scaffold is being explored for tumor imaging, which could aid in both diagnostics and therapeutic monitoring. nih.gov

In Vitro and In Vivo Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have demonstrated a broad spectrum of antimicrobial activity, positioning them as potential leads for the development of new anti-infective agents.

Quinazolinone derivatives have been shown to possess antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.orgbiomedpharmajournal.orgnih.goveco-vector.comnih.gov The effectiveness of these compounds can be influenced by the specific substitutions on the quinazolinone core. frontiersin.org

Several studies have reported that these derivatives are particularly active against Gram-positive strains. nih.gov For instance, certain substituted quinazolinones were found to be powerfully active against Gram-positive bacteria, with activity comparable to the standard antibiotic streptomycin. nih.gov A novel class of 4(3H)-quinazolinones has been discovered that shows potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. nih.govresearchgate.net These compounds are believed to work by inhibiting penicillin-binding proteins (PBPs), including PBP2a, which is responsible for methicillin (B1676495) resistance in S. aureus. nih.gov

The antibacterial activity is not limited to Gram-positive bacteria. Some derivatives have shown moderate to good activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. frontiersin.orgbiomedpharmajournal.orgeco-vector.com For example, the parent 2-phenyl-3-amino quinazoline-4(3H)-one showed moderate activity against both types of bacteria. frontiersin.org Interestingly, the substitution of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore was found to significantly increase the antibacterial activity against all tested bacterial pathogens. frontiersin.org

| Bacterial Strain | Activity of Quinazolinone Derivatives | Reference |

|---|---|---|

| Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) | Potent to moderate activity observed. Some derivatives are comparable to streptomycin. | frontiersin.orgnih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity by inhibiting penicillin-binding proteins. | eco-vector.comnih.govresearchgate.net |

| Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) | Variable, from weak to good activity depending on the derivative's structure. | nih.govfrontiersin.orgbiomedpharmajournal.org |

The antimicrobial profile of quinazolinone derivatives also extends to antifungal activity. nih.govbiomedpharmajournal.orgnih.govresearchgate.netresearchgate.netmdpi.comacs.org Various synthesized compounds have been screened against a panel of fungal strains, demonstrating their potential as broad-spectrum antifungal agents.

In one study, nearly all screened quinazolinone compounds showed good activity against Candida albicans and Aspergillus niger. nih.gov Fused pyrrolo-quinazolinone and pyridazine-quinazolinone derivatives exhibited notable antifungal activity against these strains at concentrations of 32 or 64 μg/ml. nih.gov Another investigation into novel pyrazol-quinazolinone compounds found that they exhibited significant antifungal activity against seven different phytopathogenic fungi. researchgate.netmdpi.com Specifically, one compound showed a 62.42% inhibition against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. researchgate.netmdpi.com

Further research has identified other derivatives with remarkable in vitro antifungal activity. acs.org Compound 6c, from a series of synthesized quinazolinone derivatives, displayed high bioactivity against Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, and Fusarium oxysporum, with IC50 values ranging from 2.46 to 11.9 μg/mL. acs.org In vivo bioassays confirmed the efficacy of this compound, showing curative and protective effects comparable to the commercial fungicide azoxystrobin (B1666510) against S. sclerotiorum. acs.org These results highlight the potential of quinazolinone derivatives as promising candidates for the development of new antifungal agents for both medical and agricultural applications. researchgate.netmdpi.comacs.org

Antiviral Activity (e.g., against SARS-CoV-2)

Derivatives of the quinazolinone scaffold have demonstrated notable antiviral effects against a range of viruses. In the context of the global health crisis caused by SARS-CoV-2, significant research has been directed towards identifying effective antiviral agents.

One study reported a potent 2-aminoquinazolin-4(3H)-one derivative with significant activity against SARS-CoV-2, exhibiting a half-maximal inhibitory concentration (IC50) of 0.23 μM in a Vero cell assay. nih.govresearchgate.netnih.gov Subsequent modifications to this parent compound, such as N-acetylation, yielded derivatives that retained potent inhibitory activity against the virus, with IC50 values of 0.33 μM, 0.29 μM, and 0.11 μM for different acetylated versions. researchgate.net

Another research effort focused on quinazolinone-based molecules as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov These non-covalent inhibitors showed promise in enzymatic assays. nih.gov Furthermore, a series of 2-anilinoquinazolin-4(3H)-one derivatives were designed and synthesized, demonstrating inhibitory activity against both SARS-CoV-2 and MERS-CoV in vitro. researchgate.net

Beyond coronaviruses, quinazolinone-based compounds have been evaluated against other viral pathogens. Certain benzo[g]quinazoline (B13665071) derivatives were found to be effective against the human rotavirus Wa strain, with some compounds showing reduction percentages ranging from 50% to 66%. mdpi.com Other studies have highlighted the broad-spectrum potential of quinazolinone derivatives, with activity reported against adenovirus, herpes simplex virus-1 (HSV-1), and coxsackievirus. nih.gov For instance, one derivative, compound 8d, showed IC50 values ranging from 12.77 to 15.96 μg/mL against these viruses. nih.gov

| Compound/Derivative Type | Virus | Activity (IC50) | Reference |

|---|---|---|---|

| 2-aminoquinazolin-4(3H)-one 1 | SARS-CoV-2 | 0.23 μM | nih.govresearchgate.netnih.gov |

| N-acetylated derivative 2a | SARS-CoV-2 | 0.33 μM | researchgate.net |

| N-acetylated derivative 2b | SARS-CoV-2 | 0.29 μM | researchgate.net |

| N-acetylated derivative 2c | SARS-CoV-2 | 0.11 μM | researchgate.net |

| Compound 8d | Adenovirus, HSV-1, Coxsackievirus | 12.77 - 15.96 μg/mL | nih.gov |

| Compound 8d | SARS-CoV-2 | 0.948 μg/mL | nih.gov |

Antimycobacterial Activity

The quinazolinone scaffold has also been a foundation for the development of agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. Researchers have synthesized and evaluated numerous derivatives for their antimycobacterial potential.

One study detailed the synthesis of 2,3-disubstituted quinazolinone derivatives, with some compounds showing minimum inhibitory concentration (MIC) values between 6.25 and 100 µg/mL against M. tuberculosis. dovepress.com The introduction of amido, thioamido, imidamido, N,N-dimethyl guanidinyl, or N-pyridoyl substituents at the 3-position of the quinazolinone was found to enhance antitubercular activity. dovepress.com

Another investigation focused on 2-((3,5-dinitrobenzyl)thio)quinazolinones, identifying a potent antitubercular compound (compound 26) with submicromolar activity in 7H9 medium. nih.govacs.org The antimycobacterial effect of these derivatives is believed to involve reductive activation by a deazaflavin (F420)-dependent nitroreductase. nih.govacs.org The structure-activity relationship studies highlighted the critical role of the meta-nitro groups for this activity. acs.org

Furthermore, a comprehensive study synthesized 53 quinazolinone-based compounds and evaluated their activity against multidrug-resistant Mycobacterium tuberculosis, suggesting that these derivatives are viable candidates for further development. nih.gov

| Compound Series | Target | Activity (MIC) | Reference |

|---|---|---|---|

| 2,3-disubstituted quinazolinones (5a-e, 8a-c) | Mycobacterium tuberculosis | 6.25 - 100 µg/mL | dovepress.com |

| 2-thio-substituted quinazolinone (26) | Mycobacterium tuberculosis | Submicromolar | nih.govacs.org |

In Vitro and In Vivo Anti-Inflammatory Activities

Inhibition of Pro-inflammatory Mediators

Quinazolinone derivatives have demonstrated significant anti-inflammatory effects by inhibiting key pro-inflammatory mediators. Studies have shown their ability to suppress the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). researchgate.netnih.gov

In one study, quinazolinone-based hydroxamates were synthesized and tested for their ability to inhibit lipopolysaccharide (LPS)-stimulated NO production in RAW264.7 cells. ctu.edu.vn Several compounds showed inhibitory activity, with IC50 values ranging from 58.03 to 66.19 μM. ctu.edu.vn Another investigation into novel quinazolinones conjugated with ibuprofen (B1674241) or other moieties also showed superior inhibition of nitric oxide compared to the reference drug celecoxib. nih.gov

The anti-inflammatory mechanism of some quinazolinone derivatives involves the inhibition of inflammatory gene expression. nih.gov Research has shown that these compounds can down-regulate the mRNA expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophage cell lines. nih.gov This inhibition is mediated through the nuclear factor-kappa B (NF-κB) pathway. nih.gov

Selectivity for Cyclooxygenase (COX) Isoforms

A key aspect of anti-inflammatory drug development is the selective inhibition of cyclooxygenase isoforms, COX-1 and COX-2. Non-selective NSAIDs can cause gastrointestinal side effects due to COX-1 inhibition, making COX-2 selective inhibitors a desirable therapeutic goal.

Several studies have synthesized and evaluated quinazolinone derivatives for their selective COX-2 inhibitory activity. A series of 2,3-disubstituted 4(3H)-quinazolinones demonstrated potent and selective COX-2 inhibition. nih.gov For example, compounds 4 and 6 in this series showed strong COX-2 inhibitory activity with IC50 values of 0.33 μM and 0.40 μM, respectively, and high selectivity indices (>303.0 and >250.0). nih.gov These values are comparable to the selective COX-2 inhibitor celecoxib. nih.gov

Conversely, other research has focused on developing selective COX-1 inhibitors based on the quinazoline core, recognizing the role of COX-1 in various cancers and thrombocyte aggregation. nih.gov In one study, 11 quinazoline derivatives exhibited good to excellent inhibitory activity toward COX-1 (IC50 = 0.064–3.14 μM), with seven of these compounds showing no inhibition of COX-2, making them highly selective for COX-1. nih.gov

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 4 | >100 | 0.33 | >303.0 | nih.gov |

| Compound 6 | >100 | 0.40 | >250.0 | nih.gov |

| Celecoxib (Reference) | >100 | 0.30 | >333.0 | nih.gov |

| Most active selective COX-1 inhibitor | 0.064 | >50 | Highly selective for COX-1 | nih.gov |

Other Investigated Biological Activities (e.g., Antihypertensive activity)

Beyond the aforementioned activities, quinazolinone derivatives have been explored for other therapeutic applications, notably for their antihypertensive effects. Several novel substituted quinazolin-4(3H)-one derivatives have been synthesized and screened in vivo for their ability to lower blood pressure. nih.gov

In one study, seven out of eighteen synthesized compounds demonstrated a hypotensive effect and induced bradycardia (a slower heart rate). nih.govresearchgate.net These compounds exhibited better activity than the reference drug Prazosin, which acts as an α1-adrenergic receptor blocker. nih.govresearchgate.net Another investigation synthesized 2-substituted 4(3H)-quinazolinones and found that a derivative containing a guanidino moiety showed antihypertensive activity in spontaneously hypertensive rats. nih.gov

Methodologies for Biological Activity Assessment

The biological evaluation of this compound derivatives employs a variety of standard and specialized methodologies to determine their efficacy and mechanism of action.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function. For antiviral studies, IC50 values are determined using cell-based assays, such as immunofluorescence assays in Vero cells infected with the target virus. researchgate.net For anti-inflammatory activity, IC50 values for the inhibition of NO production are determined in cell lines like RAW264.7 macrophages stimulated with LPS. ctu.edu.vn

Cell-Based Assays: These assays are crucial for evaluating the activity of compounds in a cellular context. For antiviral screening, various cell lines (e.g., Vero, Hep2, BGM, MA104) are infected with the virus of interest, and the ability of the test compounds to inhibit viral replication is measured. nih.govmdpi.com Cytotoxicity assays (e.g., MTT assay) are run in parallel on uninfected cells to determine the concentration at which the compound is toxic to the cells (CC50) and to calculate the selectivity index (SI = CC50/IC50). nih.govnih.gov

Enzymatic Assays: To elucidate the mechanism of action, enzymatic assays are employed. For assessing anti-inflammatory potential, the inhibitory activity against COX-1 and COX-2 enzymes is measured. nih.govnih.gov These assays directly quantify the ability of a compound to inhibit the activity of the purified or recombinant enzyme. nih.gov Similarly, for antiviral research targeting specific viral enzymes, such as the SARS-CoV-2 main protease, fluorescence resonance energy transfer (FRET)-based enzymatic assays are used. nih.gov

In Vivo Models: For activities like anti-inflammatory and antihypertensive effects, in vivo animal models are utilized. The carrageenan-induced rat paw edema model is a standard method for evaluating acute anti-inflammatory activity. fabad.org.tr For antihypertensive screening, anesthetized spontaneously hypertensive rats are often used to measure changes in blood pressure and heart rate following administration of the test compounds. nih.govnih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Quinazolinone Derivatives with Enhanced Specificity

A primary future objective is the rational design and synthesis of new quinazolinone derivatives with improved target specificity and potency. Structure-Activity Relationship (SAR) studies have consistently shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are critical for modulating pharmacological activity. nih.govmdpi.com Future work will likely focus on creating extensive libraries of analogs by introducing diverse chemical moieties at these key positions.

For instance, research has demonstrated that introducing substituted phenyl rings or other aryl groups at the C2 position can yield compounds with significant antiproliferative activity. mdpi.com Similarly, attaching various heterocyclic systems or basic side chains can enhance interactions with biological targets, such as kinases or tubulin. mdpi.comnih.gov The goal is to move beyond broad-spectrum agents to develop molecules that selectively inhibit specific isoforms of enzymes or target particular receptors, thereby minimizing off-target effects.

One promising strategy involves the synthesis of hybrid molecules, where the quinazolinone scaffold is combined with other pharmacologically active motifs, such as thiazolidin-4-one or triazole rings. nih.gov This molecular hybridization approach can lead to compounds with novel mechanisms of action or improved pharmacokinetic profiles. nih.gov The synthesis of these next-generation derivatives will employ both established and innovative chemical methodologies, including multi-component reactions and microwave-assisted synthesis, to efficiently generate diverse chemical libraries. nih.govopenmedicinalchemistryjournal.com

Table 1: Examples of Synthesized Quinazolinone Derivatives and Their Biological Targets

| Compound Class | Substitution Pattern | Target/Activity | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one Derivatives | Varied substitutions at C2 and C3 | EGFR Inhibition, Antiproliferative | nih.gov |

| 2-Aryl-substituted Quinazolines | Substituted phenyl or naphthyl at C2, basic side chain at C8 | Kinase Inhibition, Antiproliferative | mdpi.com |

| 2,6,8-substituted-quinazolin-4(3H)-ones | Dibromo and phenyl substitutions | Analgesic, Anti-inflammatory | nih.gov |

Advanced Computational Studies for Rational Design and Lead Optimization

Computational chemistry is set to play an increasingly vital role in the rational design and optimization of quinazolinone-based drug candidates. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and in silico screening are indispensable tools for predicting the biological activity of novel compounds and understanding their mechanisms of action at a molecular level. nih.govresearchgate.net

Future research will leverage these computational methods to:

Develop Predictive QSAR Models: By analyzing the relationship between the structural features of a series of quinazolinone derivatives and their observed biological activity, robust QSAR models can be built. nih.govresearchgate.net These models can then be used to predict the potency of virtual compounds before their synthesis, saving significant time and resources. researchgate.net

Perform Molecular Docking Studies: Docking simulations can elucidate the binding modes of quinazolinone derivatives within the active sites of target proteins, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain. nih.govresearchgate.net This information is crucial for designing new analogs with enhanced binding affinity and selectivity.

Conduct In Silico Screening: Large virtual libraries of quinazolinone derivatives can be screened against various biological targets to identify promising lead compounds for further development. nih.gov This approach accelerates the discovery of novel agents for a wide range of diseases. nih.gov

These computational studies provide deep insights into the structural requirements for activity, guiding the synthetic efforts toward molecules with a higher probability of success. researchgate.net

Exploration of Polypharmacology and Multi-Targeted Approaches

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, and the quinazolinone scaffold is particularly well-suited for this approach. nih.gov The structural versatility of quinazolinones allows for the design of single chemical entities that can modulate multiple biological targets simultaneously, a strategy known as polypharmacology. This is particularly relevant for complex diseases like cancer, where multiple signaling pathways are often dysregulated. mdpi.com

Future research will focus on designing quinazolinone derivatives as multi-target or dual inhibitors. For example, compounds that can concurrently inhibit multiple kinases (e.g., CDK1 and GSK-3) or target both kinase activity and other cellular processes like tubulin polymerization could offer synergistic therapeutic effects and overcome drug resistance. mdpi.comnih.govnih.gov The development of such multi-functional molecules represents a sophisticated strategy to create more effective combination therapies within a single agent. nih.gov

Development of Robust Methodologies for Synthesis and Biological Screening

The efficient synthesis and evaluation of large libraries of quinazolinone derivatives are critical for accelerating drug discovery. Future efforts will be directed towards developing more robust, efficient, and environmentally benign synthetic methodologies. openmedicinalchemistryjournal.com This includes the refinement of microwave-assisted synthesis, the use of green catalysts like ionic liquids, and the expansion of multi-component reaction strategies that allow for the rapid assembly of complex molecules in a single step. openmedicinalchemistryjournal.comresearchgate.net

Key areas for methodological advancement include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for many quinazolinone synthesis protocols. researchgate.netresearchgate.net

Green Chemistry Approaches: The use of eco-friendly solvents and reusable catalysts, such as sulfonic acid-functionalized silica, aligns with the principles of sustainable chemistry. openmedicinalchemistryjournal.com

High-Throughput Screening: Alongside synthetic advancements, the development and implementation of high-throughput biological screening assays are essential. These platforms enable the rapid evaluation of large numbers of newly synthesized compounds for their desired pharmacological activities, facilitating the swift identification of promising lead candidates.

Potential Academic Collaborations and Interdisciplinary Research

The broad therapeutic potential of quinazolinone derivatives necessitates a collaborative, interdisciplinary approach to research. mdpi.com The journey from a promising compound to a clinical drug requires expertise from multiple scientific fields. Future progress will be significantly enhanced through collaborations between:

Medicinal and Synthetic Chemists: To design and synthesize novel, diverse libraries of quinazolinone analogs. openmedicinalchemistryjournal.com

Computational Biologists and Chemists: To perform molecular modeling, predict activity, and guide rational drug design. nih.govresearchgate.net

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo biological evaluations, elucidate mechanisms of action, and study drug metabolism and pharmacokinetic profiles. nih.govresearchgate.net

Clinicians and Oncologists: To translate preclinical findings into clinical trials and evaluate the therapeutic efficacy of new drug candidates in patients.

Such interdisciplinary partnerships are crucial for tackling the complexities of drug development and harnessing the full potential of the quinazolinone scaffold to address unmet medical needs in areas such as oncology, inflammation, and infectious diseases. mdpi.commdpi.com

Q & A

Q. What are the common synthetic routes for 2-(isopropylamino)-4(3H)-quinazolinone?

Answer: The synthesis typically involves multi-step organic reactions. Key methodologies include:

- Cyclization and Condensation : Reacting 2-aminobenzamide derivatives with isopropylamine under alkaline conditions, often using microwave irradiation to enhance reaction efficiency (e.g., 60°C, 30 min) .

- Electrochemical Synthesis : Utilizing an aluminum-carbon electrode system with acetic acid as an electrolyte for oxidative cyclization at room temperature, achieving yields >80% .

- Stereoselective Synthesis : For enantiomerically pure derivatives, chiral catalysts (e.g., (1R,2R)-configured intermediates) are employed, as seen in antifungal analogs like UR-9825 .

Q. How does substitution at the 2-position influence physicochemical properties?

Answer: Substituents at the 2-position critically modulate lipophilicity and bioavailability:

- Hydrophobic Groups (e.g., isopropylamino): Increase logP values, enhancing membrane permeability but potentially reducing aqueous solubility.

- Electron-Withdrawing Groups (e.g., halogens): Improve metabolic stability by reducing oxidative degradation. For example, 7-Cl substitution in UR-9825 extended half-life in rats (t1/2 = 6 h) compared to non-halogenated analogs .

Q. What in vitro assays are used to evaluate biological activity?

Answer: Standard assays include:

- Antifungal Screening : Broth microdilution assays against Candida albicans and Aspergillus fumigatus (MIC values <1 µg/mL for potent derivatives) .

- Anti-inflammatory Testing : Inhibition of TNFα and NO release in LPS-stimulated macrophages (IC50 values reported for 3-(2'-carboxyphenyl) analogs) .

- Anticonvulsant Models : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents .

Advanced Research Questions

Q. What strategies optimize the pharmacokinetic profile of derivatives?

Answer: Key approaches include:

- Hydrophobicity Modulation : Introducing halogen atoms (e.g., Cl, F) at the 7-position enhances half-life (e.g., UR-9825: t1/2 = 9 h in rabbits) by reducing hepatic clearance .

- Prodrug Design : Esterification of carboxyl groups improves oral bioavailability, as seen in anti-inflammatory quinazolinones .

- Species-Specific Adjustments : Rat models show higher metabolic stability than mice, necessitating dose adjustments for translational studies .

Q. How do stereoisomerism and enantiomeric forms affect activity and toxicity?

Answer: Stereochemistry profoundly impacts efficacy:

- Enantiomeric Specificity : The (1R,2R)-isomer of UR-9825 demonstrated 10-fold higher antifungal activity than its (1S,2S)-counterpart, while the (1S,2R)-epimer showed intermediate potency .

- Toxicological Divergence : Inactive enantiomers (e.g., (1R,2S)-UR-9825) exhibited lower hepatotoxicity (LD50 >500 mg/kg in rats) compared to active isomers, highlighting the need for chiral separation .

Q. What methodological considerations apply to in vivo efficacy studies in systemic infection models?

Answer: Critical factors include:

- Immunocompromised Models : Disseminated aspergillosis in neutropenic rats requires higher dosing (e.g., 100 mg/kg bid) due to reduced immune clearance .

- Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation : AUC/MIC ratios >25 predict efficacy in candidiasis models. For UR-9825, AUC0–24 = 450 µg·h/mL in rabbits correlated with 90% survival .

- Toxicity Monitoring : 28-day repeated-dose studies in rats (250 mg/kg qd) revealed no significant hematological or histological abnormalities, supporting clinical potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。